2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrimidine and tetrahydroisoquinoline
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial properties , suggesting that they may target enzymes or proteins essential for microbial growth and survival.
Mode of Action
This is a common mechanism of action for many drugs, especially those with antimicrobial properties .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase-2 (cox-2) enzyme , which plays a crucial role in inflammation and pain perception. By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.
Result of Action
Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, which is particularly useful in treating diseases like cancer where rapid blood vessel growth can feed tumors. DNA cleavage activity can lead to the breakdown of DNA, which can inhibit the growth and replication of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of pyrimidine-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(pyrimidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the position of the carbonyl group on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The combination of the pyrimidine and tetrahydroisoquinoline moieties also provides a distinct structural framework that can be exploited for various applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDTUPHOJFQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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